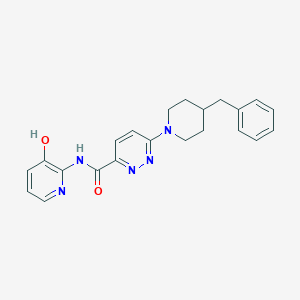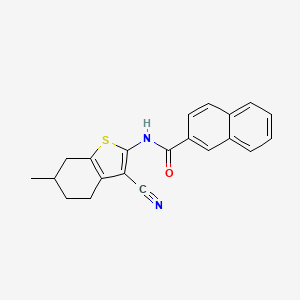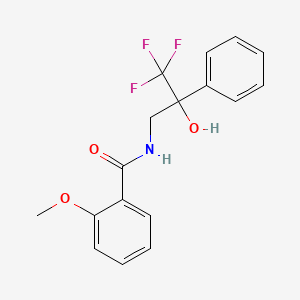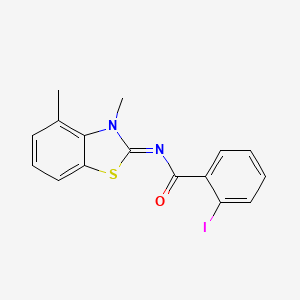![molecular formula C16H13FN2OS B3001263 2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole CAS No. 1011915-87-9](/img/structure/B3001263.png)
2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a class of compounds known for their biological activities. The presence of a fluorophenyl group and a benzylsulfanyl moiety within its structure suggests potential for unique chemical properties and biological activity.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds involves multiple steps, starting from organic acids which are converted into corresponding esters, hydrazides, and then to 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols are further reacted with other reagents to form the final compounds. For example, in the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, the thiols are stirred with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride to yield the target compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-oxo-4-amino-1,2,3-oxadiazole derivatives, has been studied using spectroscopy and theoretical calculations. These studies reveal the stability of certain tautomeric forms and provide insights into the electronic structure of the compounds. For instance, the amino tautomer is found to be predominant over the N-hydroxide tautomer in some oxadiazole derivatives .
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives can be quite diverse. They can undergo various chemical reactions, including the formation of Schiff bases through condensation with aldehydes or reactions with methyliodide and NaH to produce analogues with different substituents. These reactions can significantly alter the chemical properties and potential biological activities of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the presence of a fluorine atom can affect the compound's lipophilicity, reactivity, and potential for interactions with biological targets. The crystal structure of a related compound, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, has been determined, revealing an orthorhombic system with specific unit cell parameters. This information is crucial for understanding the compound's solid-state properties and potential interactions in the crystalline form .
Applications De Recherche Scientifique
Biological Activities
1,3,4-oxadiazole derivatives, including structures similar to 2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole, have been studied extensively for their biological activities. They have demonstrated significant anti-convulsant and anti-inflammatory activities. The derivatives have shown to be good inhibitors of cyclooxygenase-2 and voltage-gated sodium channels, comparable with standard drugs. This suggests their potential for pharmacological applications (Bhat et al., 2016).
Antibacterial Properties
Sulfone derivatives containing 1,3,4-oxadiazole moieties have exhibited robust antibacterial activities against rice bacterial leaf blight. Compounds like 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole have shown better antibacterial activity than commercial agents, and have also contributed to enhancing plant resistance against diseases. This compound in particular has been effective in improving the chlorophyll content in rice and reducing the damage caused by the bacterial pathogen Xanthomonas oryzae (Shi et al., 2015).
Corrosion Inhibition
Certain 1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition properties. These compounds have demonstrated the ability to form protective layers on mild steel surfaces, indicating their potential in corrosion prevention (Ammal et al., 2018). Moreover, synthesized oxadiazole derivatives have shown significant inhibition efficiency in protecting mild steel in acidic conditions. This property is attributed to the formation of a complex with the metal surface and is supported by various physical and computational studies (Kalia et al., 2020).
Propriétés
IUPAC Name |
2-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c17-14-8-6-13(7-9-14)11-21-16-19-18-15(20-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORHCJSKNMDWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate](/img/structure/B3001182.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3001188.png)
![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B3001189.png)






![4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3001199.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3001201.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3001202.png)